![molecular formula C12H13N3O2S B2428411 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide CAS No. 1224166-24-8](/img/structure/B2428411.png)
2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide
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Overview
Description
The compound “2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide” belongs to the class of organic compounds known as aryl-phenylketones . It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
A novel group of selenourea bearing a thiazole ring was designed and synthesized by the nucleophilic addition reaction of (2-amino-4-(3- chlorophenyl) thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.264 . The 1H-NMR and 13C-NMR data, along with IR and Mass spectrometry data, provide detailed information about the structure of the compound .Scientific Research Applications
- Thiazole derivatives, including those containing the 2-amino-thiazole moiety, exhibit antimicrobial properties. For instance, sulfazole is an antimicrobial agent that contains a thiazole ring .
- Researchers have synthesized various 2-aminothiazoles and screened them for antifungal activity .
- Tiazofurin , a compound with a thiazole ring, demonstrates anticancer activity. It has been investigated for its potential in cancer treatment .
- Modification of thiazole-based compounds at different positions can lead to new molecules with potent antitumor effects .
- Thiazoles have been associated with antioxidant activity. Their presence in natural products and synthetic drugs highlights their potential in combating oxidative stress .
- Meloxicam , an anti-inflammatory drug, contains a thiazole moiety. This suggests that thiazoles may play a role in modulating inflammatory responses .
- Thiazoles have been explored for their antihypertensive effects. Although specific compounds are not mentioned, this area warrants further investigation .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Antihypertensive Activity
Neurological Applications
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to different biological outcomes . The specific mode of action would depend on the particular biological activity exhibited by the compound.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific pathways affected would depend on the particular biological activity exhibited by the compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, which would result in various molecular and cellular effects . The specific effects would depend on the particular biological activity exhibited by the compound.
Future Directions
Thiazoles have been an area of interest for many researchers due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities. Additionally, more detailed studies on the mechanism of action of these compounds could provide valuable insights for drug design and discovery .
properties
IUPAC Name |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)11-9(6-10(13)16)18-12(14)15-11/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYEWBGQUAHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide |
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